(S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one
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Overview
Description
(S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one is a chiral compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a bromine atom and an amino group, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Amination: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
(S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-propan-1-one: Similar structure with a chlorine atom instead of bromine.
(S)-2-Amino-1-((S)-3-fluoro-pyrrolidin-1-yl)-propan-1-one: Similar structure with a fluorine atom instead of bromine.
(S)-2-Amino-1-((S)-3-iodo-pyrrolidin-1-yl)-propan-1-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one lies in its specific substitution pattern and chiral configuration, which can lead to distinct biological activities and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H13BrN2O |
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Molecular Weight |
221.09 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-bromopyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C7H13BrN2O/c1-5(9)7(11)10-3-2-6(8)4-10/h5-6H,2-4,9H2,1H3/t5-,6-/m0/s1 |
InChI Key |
DGGHZSBIWNCEJI-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)Br)N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)Br)N |
Origin of Product |
United States |
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